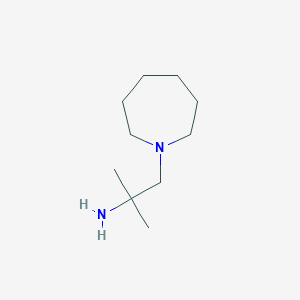

1-(Azepan-1-yl)-2-methylpropan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(2,11)9-12-7-5-3-4-6-8-12/h3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTQCHXUONPDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424536 | |

| Record name | 1-(azepan-1-yl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21404-91-1 | |

| Record name | 1-(azepan-1-yl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Chemical Reactions Involving 1 Azepan 1 Yl 2 Methylpropan 2 Amine

Reaction Mechanisms of Azepane Ring Functionalization

The formation of the key carbon-nitrogen bond between the azepane ring and the 2-methylpropan-2-amine moiety can be achieved through several mechanistic pathways. These routes are predicated on the initial formation of the azepane scaffold itself.

The azepane core is a seven-membered ring, the formation of which can be challenging due to unfavorable ring strain and entropy compared to five- or six-membered rings. A common strategy to construct this ring system is through intramolecular reactions. One such pathway is intramolecular reductive amination. masterorganicchemistry.comwikipedia.org In this process, a linear molecule containing both an amine and a carbonyl group can cyclize. masterorganicchemistry.comorganicchemistrytutor.com

The mechanism proceeds via the nucleophilic attack of the distal amine onto the carbonyl carbon to form a cyclic hemiaminal intermediate. This is followed by the loss of a water molecule to generate a cyclic iminium ion. organicchemistrytutor.com The subsequent reduction of this iminium ion by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), yields the final saturated azepane ring. masterorganicchemistry.comorganicchemistrytutor.com The entire process can often be performed in a single pot. chemistrysteps.com

A primary route for the N-alkylation of azepane to form the target compound is through nucleophilic substitution. In this mechanism, the secondary amine of the azepane ring acts as a nucleophile, attacking an electrophilic carbon atom on a suitable substrate. For the synthesis of 1-(Azepan-1-yl)-2-methylpropan-2-amine, a potential electrophile would be a derivative of 1-halo-2-methylpropan-2-amine (e.g., 1-chloro-2-methylpropan-2-amine), where the primary amine is suitably protected.

Reductive amination, also known as reductive alkylation, is a highly versatile and controlled method for forming C-N bonds, which avoids the over-alkylation issues sometimes seen with alkyl halides. masterorganicchemistry.commdma.ch This pathway involves two main steps: the formation of an imine or iminium ion, followed by its reduction. wikipedia.org

To synthesize this compound, azepane would be reacted with a carbonyl compound such as 2-amino-2-methylpropanal (B8471781) (with the primary amine protected). The mechanism begins with the nucleophilic attack of the azepane nitrogen on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. wikipedia.org This intermediate then dehydrates to form a transient iminium ion. A reducing agent present in the reaction mixture, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. harvard.edu NaBH₃CN is particularly effective as it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the starting carbonyl compound. wikipedia.org

Influence of Steric Hindrance on Reaction Efficiency and Product Yield

The structure of this compound features significant steric bulk around the newly formed C-N bond. The carbon atom of the propyl chain attached to the azepane nitrogen is tertiary, and it is adjacent to another tertiary carbon bearing the primary amine. This substantial steric hindrance profoundly impacts reaction efficiency.

In nucleophilic substitution (SN2) pathways, steric hindrance at the electrophilic carbon or on the nucleophile can dramatically decrease the reaction rate. Large, bulky groups impede the required backside attack of the nucleophile, making it difficult to achieve the optimal geometry for the transition state. nih.gov When the alkyl group on a nitrogen is large, particularly if branched at the α- or β-carbon, the increased steric hindrance can prevent certain reactions like cyclization and favor others. nih.gov

Analysis of Side Reaction Pathways and By-product Formation

In any synthetic route, the potential for side reactions and the formation of by-products must be considered.

In the nucleophilic substitution route using alkyl halides, a common side reaction is elimination (E2), where the amine acts as a base rather than a nucleophile, especially when the substrate is sterically hindered. nih.gov However, the primary drawback of using alkyl halides for N-alkylation is often over-alkylation, where the product amine reacts further with the alkylating agent. Reductive amination is often preferred specifically because it avoids this problem, as an imine can only form once on a given amine. masterorganicchemistry.com

For reductive amination, if the reaction conditions are not carefully controlled, the reducing agent can react directly with the starting carbonyl compound before it has a chance to form the imine. The choice of reducing agent is critical; reagents like NaBH₃CN are favored because their reactivity towards aldehydes and ketones is significantly reduced at neutral or slightly acidic pH, while they readily reduce the protonated iminium ion. harvard.edu The use of NaBH₃CN can also lead to the formation of toxic by-products like hydrogen cyanide during acidic workup, necessitating careful handling. wikipedia.org

Role of Catalysis in Azepane-Amine Synthetic Transformations (e.g., Palladium-mediated reactions)

Catalysis offers an efficient and often more environmentally friendly alternative for N-alkylation reactions. Palladium-based catalysts are particularly effective for the N-alkylation of amines with alcohols, a process that operates under a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. rsc.orgresearchgate.net

The catalytic cycle for a palladium-catalyzed synthesis would likely begin with the oxidation of a precursor alcohol, such as 2-amino-2-methyl-1-propanol, by the palladium catalyst to generate the corresponding aldehyde in situ. This step produces a palladium hydride species. The newly formed aldehyde then undergoes condensation with azepane to form the iminium ion, as in a standard reductive amination. Finally, the palladium hydride species reduces the iminium ion to the final tertiary amine product, regenerating the active palladium catalyst. researchgate.net This approach avoids the need for stoichiometric reducing agents and produces water as the only by-product. mdma.ch Various palladium systems, including heterogeneous catalysts like Pd/C and homogeneous pincer-type complexes, have proven effective for N-alkylation. rsc.org

| Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |

| Pd/Fe₂O₃ | None | 120 | High | mdma.ch |

| Pd/C | K₂CO₃ | 110 | Good to Excellent | rsc.org |

| Pd(II) Pincer Complex | Cs₂CO₃ | 110 | Good to Excellent | rsc.org |

| Pd/Norbornene (NBE) | - | - | - | nih.gov |

This table illustrates typical conditions and outcomes for palladium-catalyzed N-alkylation of amines, demonstrating the versatility of different catalytic systems.

Beyond palladium, other transition metals such as ruthenium, iridium, and copper have also been successfully employed as catalysts for the N-alkylation of amines with alcohols. mdma.ch

Computational and Theoretical Investigations of 1 Azepan 1 Yl 2 Methylpropan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

Key electronic properties and reactivity descriptors that can be calculated using DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.

Ionization Potential and Electron Affinity: These values relate to the energies of the HOMO and LUMO, respectively, and describe the molecule's tendency to lose or gain an electron.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this azepane-amine derivative, the nitrogen atoms are expected to be the most electron-rich sites.

These calculations help in understanding intramolecular interactions and the influence of substituents on the azepane ring. acs.org

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical properties that would be calculated for 1-(azepan-1-yl)-2-methylpropan-2-amine using DFT methods. Actual values require specific computation.

| Property | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Likely localized on the nitrogen atoms, indicating sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distribution indicates potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates kinetic stability and chemical reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | A non-zero value indicates an asymmetric charge distribution, influencing solubility and intermolecular interactions. |

Ab initio (from first principles) molecular orbital methods provide a highly accurate, though computationally intensive, way to study chemical systems. dtic.mil Unlike DFT, which relies on an electron density functional, ab initio methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) are derived directly from quantum mechanical principles without empirical parameterization. researchgate.net

For this compound, ab initio calculations can be used to:

Analyze Molecular Orbitals: Visualize the shape and energy of individual molecular orbitals (HOMO, LUMO, etc.) to understand bonding and reactivity. The interaction between the nitrogen lone pair orbitals and the sigma bonds of the alkyl framework can be examined. afinitica.com

Determine Electron Occupancies: Assign electron occupancies to fragment orbitals, which helps in understanding the electronic contribution of different parts of the molecule, such as the azepane ring versus the 2-methylpropan-2-amine side chain. wayne.edu

Investigate Substituent Effects: Quantify how the tert-butylamine (B42293) group affects the electronic structure of the azepane ring, and vice versa. This is achieved by analyzing changes in orbital energies and electron distribution upon substitution. afinitica.com

Calculate Accurate Total Energies: Provide benchmark energies for different conformations or reaction states, which can be used to validate less computationally expensive methods like DFT. nih.gov

These methods are essential for obtaining a detailed and fundamental understanding of the molecule's electronic character. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of the Azepane Ring System

The seven-membered azepane ring is highly flexible and can adopt multiple conformations. rsc.org Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its heteroatom-containing derivatives like azepane exist in a dynamic equilibrium of several low-energy forms, primarily twist-chair and chair conformations. nih.gov

Conformational analysis using computational methods aims to identify these stable conformers and the energy barriers for their interconversion. High-level electronic structure calculations have shown that the twist-chair conformation is often the most stable for azepane. nih.gov The presence of the bulky 2-methylpropan-2-amine substituent on the nitrogen atom will significantly influence the conformational preference of the ring.

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules over time. nih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, allowing the molecule to sample different conformations. By running simulations at various temperatures, it is possible to observe ring inversions and other conformational changes, providing insight into the dynamic behavior of the azepane ring. nih.gov This method can map the potential energy surface and identify the most populated conformational states under specific conditions.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO method)

Computational chemistry is widely used to predict spectroscopic data, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is a highly reliable and popular approach for calculating NMR chemical shifts (δ). nih.gov

The process involves:

Optimizing the geometry of the molecule using a selected DFT functional and basis set.

Performing a GIAO calculation on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus (e.g., ¹³C and ¹H).

Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory, to obtain the final chemical shifts.

This approach is known to yield results that correlate well with experimental data, often with R-squared values greater than 0.90. For this compound, the GIAO method can predict the chemical shifts for each unique carbon and hydrogen atom, aiding in the assignment of experimental NMR spectra. The predicted shifts are sensitive to the molecule's conformation, making them a useful tool for conformational analysis as well.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound using DFT/GIAO This table shows representative chemical shifts that would be predicted for the key carbon atoms. Actual values depend on the specific computational level of theory and solvent model used.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| Quaternary C (amine side-chain) | ~50-60 ppm | Shielded by adjacent nitrogen and methyl groups. |

| CH₂ (adjacent to N in azepane) | ~55-65 ppm | Deshielded due to proximity to the electronegative nitrogen atom. |

| CH₂ (beta to N in azepane) | ~25-35 ppm | Typical aliphatic chemical shift, less influenced by nitrogen. |

| CH₂ (gamma to N in azepane) | ~25-35 ppm | Typical aliphatic chemical shift. |

| CH₃ (tert-butyl group) | ~25-30 ppm | Shielded environment, typical for methyl groups on a quaternary carbon. |

Computational Modeling of Reaction Pathways and Energy Landscapes (e.g., degradation pathways of related amines)

Computational modeling is a critical tool for elucidating reaction mechanisms, allowing for the exploration of transition states and reaction intermediates that are often difficult to observe experimentally. acs.org For amines, a key area of investigation is their degradation, particularly through oxidation.

Studies on the degradation of simple aliphatic amines via ozonation have successfully used DFT to map out the entire reaction pathway. researchgate.netrsc.org These models show that the reaction typically begins with an oxygen-transfer step, which is rapid and has a low activation energy (ΔG≠). rsc.org For a tertiary amine like this compound, this initial step would likely lead to the formation of an N-oxide as the primary degradation product. researchgate.netrsc.org

Computational modeling of such a pathway involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Calculating Activation Energies: Determining the energy barriers (ΔG≠) for each step of the reaction, which dictates the reaction rate.

Constructing an Energy Landscape: Plotting the relative energies of all stationary points to create a profile of the reaction pathway, which clarifies the most favorable mechanism.

By applying these methods to this compound, one could predict its metabolic fate or environmental degradation pathways, identifying potential reactive metabolites or stable degradation products. This predictive capability is crucial for assessing the stability and potential reactivity of new chemical entities. nih.govacs.org

Structure Activity Relationship Sar Studies Centered on the 1 Azepan 1 Yl 2 Methylpropan 2 Amine Moiety

Methodologies for Elucidating Structure-Activity Relationships in Azepane-containing Compounds

Elucidating the SAR of azepane-containing compounds like 1-(azepan-1-yl)-2-methylpropan-2-amine involves a combination of synthetic, biological, and computational methodologies. These approaches allow researchers to systematically probe the relationship between molecular structure and biological function. nih.gov

A primary methodology is the systematic synthesis of analog libraries. nih.gov In this process, chemists create a series of related compounds where specific parts of the parent molecule are altered one at a time. This could involve changing substituents on the azepane ring, modifying the amine functional group, or altering the length and flexibility of the linker. Each synthesized analog is then subjected to biological testing to measure its activity, allowing for a direct comparison with the parent compound.

Systematic Modifications of the Azepane Ring and their Impact on Biological Activity

The seven-membered azepane ring is a key structural motif found in numerous bioactive molecules and approved drugs. researchgate.netlifechemicals.com Its conformational flexibility is a defining feature that can be crucial for biological activity. lifechemicals.com Systematic modifications to this ring are a critical aspect of SAR studies, as they can significantly influence how the molecule orients itself within a biological target.

Modifications often involve introducing substituents at various positions on the azepane ring. The nature and position of these substituents can have profound effects. For instance, adding small alkyl groups, hydroxyl groups, or halogens can alter the ring's lipophilicity, polarity, and steric profile. These changes can, in turn, affect target binding, membrane permeability, and metabolic stability. The conformational diversity of the azepane ring means that introducing specific substituents can help lock the ring into a more biologically active conformation. lifechemicals.com

Another strategy involves creating fused-ring systems, where the azepane ring is part of a larger bicyclic or polycyclic structure. Fused-ring derivatives of azepines have been shown to possess a wide range of pharmacological activities. tandfonline.com These modifications drastically alter the molecule's three-dimensional shape and rigidity, which can lead to enhanced selectivity and potency for a specific biological target.

The table below conceptualizes potential modifications to the azepane ring and their likely impact on molecular properties, which are often correlated with biological activity.

| Modification Type | Example of Modification | Potential Impact on Properties | Rationale |

| Substitution | Adding a methyl group at C4 | Increased lipophilicity, altered ring conformation | Can enhance binding through hydrophobic interactions and optimize fit in a binding pocket. |

| Substitution | Adding a hydroxyl group at C3 | Increased polarity, potential for H-bonding | May improve solubility and introduce a key hydrogen bond interaction with the target. |

| Ring Fusion | Fusing a benzene (B151609) ring | Increased rigidity, larger surface area | Creates a more defined shape for specific receptor interactions and can introduce pi-stacking interactions. |

| Ring Contraction/Expansion | Replacing azepane with piperidine (B6355638) (6-membered) or azocane (B75157) (8-membered) | Altered bond angles and conformational flexibility | Determines if the seven-membered ring provides the optimal geometry for target binding. |

Structural Variations within the 2-Methylpropan-2-amine Moiety and Resultant SAR Implications

One common modification is the alteration of the primary amine (-NH2) group. Converting it to a secondary amine (e.g., -NHCH3) or a tertiary amine (e.g., -N(CH3)2) systematically changes the basicity (pKa) and hydrogen bonding capacity of the molecule. A primary amine can act as a hydrogen bond donor and acceptor, whereas a tertiary amine can only act as an acceptor. Such changes can dramatically affect the interaction with the biological target. For instance, SAR studies on benzamide (B126) and picolinamide (B142947) derivatives revealed that the nature and position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity and selectivity against certain enzymes. researchgate.net

Another key area for modification is the gem-dimethyl group (-C(CH3)2). Replacing these methyl groups with other substituents allows for a systematic exploration of steric and electronic effects.

Steric Hindrance : Replacing the methyl groups with larger alkyl groups (e.g., ethyl) would increase steric bulk, which could either improve binding by filling a hydrophobic pocket or decrease activity by causing a steric clash with the target.

Electronic Effects : Introducing electron-withdrawing groups, such as fluorine atoms, to the methyl groups (e.g., creating a trifluoromethyl group) can lower the pKa of the nearby amine and alter the molecule's metabolic stability and lipophilicity. nih.gov

The following table outlines potential structural variations in the 2-methylpropan-2-amine moiety and their SAR implications.

| Modification Site | Example of Variation | Potential SAR Implication |

| Amine Group | Primary (-NH2) → Secondary (-NHCH3) | Alters basicity and hydrogen bonding; may change receptor interaction profile. |

| Amine Group | Primary (-NH2) → Tertiary (-N(CH3)2) | Further alters basicity, removes hydrogen bond donor capability. |

| gem-Dimethyl Group | -C(CH3)2 → -CH(CH3) | Reduces steric bulk, introduces a chiral center. |

| gem-Dimethyl Group | -C(CH3)2 → -C(CF3)(CH3) | Increases lipophilicity, introduces strong electronic effects, potentially alters pKa. |

Role of Linker Chemistry in Modulating Molecular Recognition and Binding Efficacy

In the this compound structure, the azepane and 2-methylpropan-2-amine moieties are connected by a single methylene (B1212753) (-CH2-) group, which acts as a linker. The chemistry of this linker is crucial as it dictates the spatial relationship and relative orientation between the two key functional groups. Modulating the linker's length, rigidity, and chemical nature can have a profound impact on the molecule's ability to recognize and bind to its target. nih.govnih.gov

Increasing the linker length (e.g., from one methylene unit to two or three) provides greater conformational flexibility, allowing the azepane and amine groups to adopt a wider range of positions. rsc.org This could be beneficial if the binding site requires a specific distance between the two moieties that the original linker cannot achieve. However, an overly flexible linker can also be detrimental, leading to an entropic penalty upon binding, which would decrease affinity. nih.gov

Conversely, increasing the linker's rigidity can pre-organize the molecule into a conformation that is more favorable for binding. This reduces the entropic cost of binding and can lead to a significant increase in potency. Rigidity can be introduced by incorporating features like double bonds (e.g., -CH=CH-) or small ring structures (e.g., cyclopropane) into the linker.

The linker itself does not necessarily need to be a simple hydrocarbon chain. Introducing heteroatoms (e.g., oxygen or nitrogen) can create ether or amine linkages, which can alter the linker's polarity and hydrogen bonding capabilities, potentially forming direct interactions with the biological target. nih.gov

| Linker Modification | Example | Effect on Molecular Properties | Potential Impact on Efficacy |

| Increase Length | -CH2- → -CH2-CH2- | Increases flexibility and distance between moieties | May improve fit for larger binding sites or decrease affinity due to entropic penalty. |

| Increase Rigidity | -CH2- → -CH=CH- (ethenyl) | Decreases conformational freedom | Can lock the molecule in a bioactive conformation, enhancing potency. |

| Introduce Heteroatoms | -CH2- → -O-CH2- (ether) | Increases polarity, adds H-bond acceptor | May improve solubility and introduce new interactions with the target. |

Stereochemical Contributions to Structure-Activity Relationships (e.g., chiral specificity)

While the parent compound this compound is achiral, stereochemistry can become a critical factor in SAR studies as soon as modifications introduce chiral centers. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. As a result, different enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles.

A chiral center could be introduced into the this compound scaffold in several ways:

On the 2-methylpropan-2-amine moiety : If one of the two methyl groups on the C2 carbon is replaced with a different substituent (e.g., an ethyl or hydroxymethyl group), the C2 carbon becomes a stereocenter.

On the azepane ring : Introducing a substituent at any carbon atom of the azepane ring (other than C4, if the ring were symmetrical) would create a chiral center.

When a chiral center is present, the molecule will exist as a pair of enantiomers (R and S forms). It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). The distomer may be completely inactive, have a different type of activity, or even contribute to undesirable effects. Therefore, a crucial part of SAR for chiral analogs is to synthesize and test each enantiomer separately to determine their individual contributions. This process, known as chiral switching, can lead to the development of more potent and selective agents with an improved therapeutic profile.

Biochemical and Biological Research Applications of 1 Azepan 1 Yl 2 Methylpropan 2 Amine and Its Derivatives

Ligand Discovery and Receptor Interaction Research

The unique three-dimensional structure of the azepane scaffold has made it a valuable component in the design of ligands for a wide range of receptors. Its incorporation into molecules can significantly influence binding affinity, selectivity, and functional activity.

Identification of Azepane-Containing Ligands for Specific Receptors

Researchers have successfully identified azepane derivatives that exhibit high affinity for several important receptor targets. The azepane moiety often serves as a key structural element that contributes to the ligand's ability to bind effectively.

For instance, novel biphenyloxy-alkyl derivatives of azepane have been synthesized and evaluated for their binding properties at the human histamine (B1213489) H₃ receptor. nih.gov Among these, 1-(6-(3-phenylphenoxy)hexyl)azepane demonstrated the highest affinity with a Kᵢ value of 18 nM. nih.gov Another derivative, 1-(5-(4-phenylphenoxy)pentyl)azepane, also showed significant affinity (Kᵢ = 34 nM) and was classified as an antagonist. nih.gov

In the realm of monoamine transporters, an N-benzylated bicyclic azepane emerged from a screening campaign as a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with IC₅₀ values below 100 nM. acs.org This highlights the potential of the azepane scaffold in developing ligands for neuropsychiatric disorders. acs.org Furthermore, the azepane framework is a component of derivatives showing high affinity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in neurological research. researchgate.net

Table 1: Azepane-Containing Ligands and Their Receptor Binding Affinities

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Histamine H₃ Receptor | 18 nM | nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Histamine H₃ Receptor | 34 nM | nih.gov |

| N-benzylated bicyclic azepane derivative (1a) | Norepinephrine Transporter (NET) | < 100 nM (IC₅₀) | acs.org |

| N-benzylated bicyclic azepane derivative (1a) | Dopamine Transporter (DAT) | < 100 nM (IC₅₀) | acs.org |

Modulation of Receptor Activity by Azepane Scaffolds

The histamine H₃ receptor ligand 1-(5-(4-phenylphenoxy)pentyl)azepane was functionally characterized as an antagonist, with an IC₅₀ of 9 nM in a cAMP accumulation assay. nih.gov This demonstrates the ability of the azepane moiety to contribute to a molecular structure that can block the constitutive activity of a G-protein coupled receptor.

Research on N-benzylated bicyclic azepanes has shown that the scaffold is highly tunable. acs.org Modifications, such as halogenation of the benzyl (B1604629) group, can strongly modulate both the activity and selectivity of the ligand against different monoamine transporters. acs.org This tunability is a desirable feature in drug development, allowing for the fine-tuning of a compound's pharmacological profile. The concept of a chemical scaffold serving as a versatile framework for creating new ligands is a central theme in medicinal chemistry. nih.govnih.gov

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition Research

The glycine transporter 1 (GlyT1) is a key regulator of glycine levels at the N-methyl-D-aspartate (NMDA) receptor, making it an attractive therapeutic target for central nervous system disorders like schizophrenia. researchgate.netpatsnap.com Inhibition of GlyT1 is expected to increase synaptic glycine, thereby enhancing NMDA receptor function. mdpi.comnih.gov

A novel series of GlyT1 inhibitors based on an N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide structure has been identified. researchgate.netnih.gov In the development of this series, replacing a piperidine (B6355638) ring with an azepane ring led to a modest increase in potency. researchgate.netnih.gov Further optimization, specifically ortho substitution on the phenylethanamine aromatic ring, yielded a compound with an IC₅₀ of 37 nM, the most potent inhibitor in that series. researchgate.netnih.gov This work underscores the subtle but significant impact that modifying the heterocyclic amine can have on inhibitory activity.

Table 2: Potency of Azepane-Containing GlyT1 Inhibitor

| Compound Structure | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Ortho-substituted N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide | Glycine Transporter 1 (GlyT1) | 37 nM | researchgate.netnih.gov |

Nicotinic Acetylcholine Receptor (nAChR) Ligand Studies

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes, and they are important targets for conditions like Alzheimer's disease, nicotine (B1678760) dependence, and cognitive disorders. nih.govmdpi.com The α4β2 and α7 subtypes are the most predominant in the brain. nih.gov

The azepane framework has been incorporated into ligands targeting nAChRs. For example, a derivative containing an azepane moiety displayed high affinity for the α4β2 nAChR subtype. researchgate.net While not a direct derivative of 1-(azepan-1-yl)-2-methylpropan-2-amine, the related compound 1-(pyridin-3-yl)-1,4-diazepane was reported as a potent α4β2-nAChR agonist with a Kᵢ value of 0.7 nM. nih.gov The development of subtype-selective nAChR ligands is a major goal in the field, and the structural properties of scaffolds like azepane are critical for achieving this selectivity. mdpi.com Research into various nAChR ligands, including agonists, partial agonists, and positive allosteric modulators, continues to be an active area of investigation. unimi.itbarrowneuro.org

Applications in Enzymology and Enzyme Inhibition Research

The structural versatility of the azepane ring also extends to the design of enzyme inhibitors. By presenting functional groups in specific spatial orientations, azepane derivatives can effectively interact with the active sites of various enzymes.

Azepane Derivatives as Modulators of Enzyme Activity (e.g., Cholinesterase inhibition)

Azepane derivatives have been successfully developed as potent inhibitors for several classes of enzymes. Substituted 2-oxo-azepane derivatives, for example, exhibit low nanomolar inhibition of gamma-secretase, a key enzyme implicated in Alzheimer's disease. nih.gov Similarly, compounds incorporating a dibenzo[b,f]azepine scaffold have been designed as selective inhibitors of topoisomerase II, an important target in cancer therapy. nih.gov

In the context of Alzheimer's disease, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy. nih.gov While direct examples of this compound derivatives as cholinesterase inhibitors are not prominent in the cited literature, the principles of designing inhibitors for this enzyme class are well-established. mdpi.comheraldopenaccess.us Research into novel AChE inhibitors has explored a wide variety of heterocyclic scaffolds. nih.gov For instance, lupinine (B175516) derivatives, which contain a different bicyclic amine structure, have been synthesized and evaluated for AChE inhibitory activity, with one triazole derivative showing potent, mixed-type inhibition. mdpi.com This demonstrates the broader principle that nitrogen-containing heterocyclic scaffolds are valuable starting points for developing enzyme inhibitors. The design of diazepino-quinoline derivatives as inhibitors for the GSK-3β enzyme further supports the utility of azepine-related structures in targeting enzymes. ajol.info

Table 3: Enzyme Inhibition by Azepane Derivatives

| Compound Class | Target Enzyme | Significance | Reference |

|---|---|---|---|

| Substituted 2-oxo-azepane derivatives | Gamma-secretase | Potent, low nanomolar inhibition; relevant to Alzheimer's disease. | nih.gov |

| Dibenzo[b,f]azepine derivatives | Topoisomerase II | Selective inhibition; relevant to cancer therapy. | nih.gov |

| Diazepino-quinoline derivatives | GSK-3β | Successful template for inhibitor design. | ajol.info |

Development of Biochemical Assays Utilizing Azepane Structures

The inherent structural and chemical properties of the azepane moiety have been leveraged in the development of novel biochemical assays. Specifically, azepane-substituted β-diketones and their corresponding difluoroboron complexes have been synthesized and investigated as fluorescent probes. nih.gov These molecules exhibit sensitivity to their local environment, with their fluorescence intensity changing in response to variations in polarity and viscosity. This solvatochromic behavior is valuable for developing assays to probe these microenvironmental properties within biological systems. nih.gov

The design of these probes often incorporates electron donor and acceptor groups, leading to intramolecular charge transfer (ICT) upon light absorption. The bulky and hydrophobic nature of the azepane ring can also be advantageous, for instance, in the design of probes intended to investigate lipid environments. nih.gov The sensitivity of these azepane-based dyes to viscosity has also been noted, with fluorescence intensity increasing as the viscosity of the medium rises. This characteristic opens up the potential for their use in assays designed to measure intracellular viscosity, a parameter that can change with cellular processes and disease states. nih.gov

Development of Molecular Probes for Biochemical Pathway Elucidation

Building on their utility in biochemical assays, azepane derivatives are being developed as molecular probes for the elucidation of complex biochemical pathways. The fluorescence properties of azepane-substituted dyes make them suitable for imaging applications in biological research. nih.gov For example, their sensitivity to polarity could allow for the visualization of changes in cellular membrane composition or the characterization of different intracellular compartments.

Furthermore, the azepane scaffold can be incorporated into molecules designed for positron emission tomography (PET) imaging, a powerful non-invasive technique for studying biological processes in vivo. nih.govmdpi.com By radiolabeling azepane-containing ligands with positron-emitting isotopes, researchers can track their distribution and binding to specific targets within a living organism. This approach holds promise for elucidating the roles of various receptors, enzymes, and transporters in both normal physiology and disease, thereby contributing to a deeper understanding of biochemical pathways. nih.govmdpi.com

Preclinical Investigations into Therapeutic Potential in Disease Models (excluding human trials)

Azepane derivatives have been a subject of interest in preclinical research targeting neurodegenerative disorders. In the context of Alzheimer's disease, substituted 2-oxo-azepane derivatives have been identified as potent inhibitors of gamma-secretase, a key enzyme in the production of amyloid-β peptides, which are a hallmark of the disease. nih.gov The development of these inhibitors has involved the elaboration of initial screening hits to optimize their potency and metabolic stability. For instance, the replacement of a geminal dimethyl group with a bioisosteric geminal difluoro group was shown to overcome high metabolic clearance. nih.gov

While direct preclinical studies of this compound in tauopathies are not extensively documented in the reviewed literature, the broader field of tauopathy research utilizes various animal models to assess potential therapeutics. nih.gov These models, which often involve the overexpression of mutated human tau, are crucial for understanding the mechanisms of tau aggregation and for testing the efficacy of compounds aimed at preventing or reducing tau pathology. nih.govjpreventionalzheimer.com Anti-tau antibodies, for example, have shown promise in preclinical models by reducing tau pathology and preserving neuronal function. jpreventionalzheimer.com The investigation of small molecules, including potentially azepane derivatives, remains an active area of research for the treatment of these debilitating disorders.

The antineoplastic potential of azepane-derived ligands has been explored in a variety of preclinical studies. A-ring azepano-triterpenoids, for example, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. mdpi.com In some cases, these compounds have shown greater potency than the established chemotherapeutic agent doxorubicin (B1662922) against specific cancer cell lines, such as colon and ovarian cancer lines. scilit.com

The mechanisms underlying the anticancer effects of these azepane derivatives appear to be varied. Some compounds have been shown to induce apoptosis in both tumor and non-tumor cell lines, while others exhibit a more cytostatic effect by causing cell cycle arrest. scilit.com The growth inhibitory (GI50) and cytotoxic (LC50) concentrations of several azepano-derivatives have been determined against a wide range of cancer cell lines, with some compounds showing activity at submicromolar concentrations. mdpi.com

Below is a table summarizing the cytotoxic activity of selected azepano-triterpenoids against various cancer cell lines.

| Compound | Cancer Cell Line | GI50 (µM) |

| Azepanoallobetulinic acid amide derivative 11 | Leukemia (K-562) | < 1 |

| Azepanoerythrodiol 3 | Colon Cancer (HT29) | < 1 |

| Azepano-betulinic amide | Colon Cancer (HCT-15) | 0.57 - 14.30 |

| Azepano-betulinic amide | Ovarian Cancer (NCI/ADR-RES) | 0.57 - 14.30 |

This table is illustrative and based on data reported in the cited literature. mdpi.comscilit.com

Further research into the structure-activity relationships of these compounds is ongoing to optimize their anticancer properties and selectivity. mdpi.com

In vivo distribution studies are critical for understanding the pharmacokinetic profile of potential therapeutic agents. These studies, typically conducted in animal models such as rats and mice, provide information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. frontiersin.orgmdpi.commdpi.com For azepane derivatives being considered for therapeutic applications, understanding their distribution to target organs and their ability to cross biological barriers like the blood-brain barrier is essential.

Radiolabeling techniques are often employed in these studies. By attaching a positron-emitting isotope to an azepane-containing molecule, its distribution can be visualized and quantified in real-time using PET imaging. nih.govmdpi.com Such studies can reveal the accumulation of the compound in various tissues and organs, as well as its clearance pathways. For example, a study on a radiolabeled compound for Alzheimer's disease showed its capacity to cross the blood-brain barrier, its accumulation in the liver, and its eventual elimination via urine. mdpi.com While specific in vivo distribution data for this compound was not detailed in the reviewed sources, the methodologies for such preclinical investigations are well-established. frontiersin.orgmdpi.commdpi.com

The table below outlines the typical parameters assessed in preclinical pharmacokinetic and tissue distribution studies.

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | The time at which the Cmax is observed. |

| AUC | Area under the curve; represents the total drug exposure over time. |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Tissue Concentration | The concentration of the drug in specific tissues or organs. |

| Excretion Pathways | The routes by which the drug and its metabolites are eliminated from the body (e.g., urine, feces, bile). |

This table represents general parameters in pharmacokinetic studies. frontiersin.orgmdpi.commdpi.com

Utility as Biochemical Reagents in Life Science Research

Beyond their potential as therapeutic agents, azepane and its derivatives serve as useful biochemical reagents in life science research. The azepane structure is a versatile building block in organic synthesis, enabling the construction of a wide array of more complex molecules for biological investigation. nbinno.comresearchgate.net Its secondary amine group allows for various chemical modifications, such as acylation and alkylation, facilitating the synthesis of diverse compound libraries for screening and structure-activity relationship studies. nbinno.com

The conformational flexibility of the seven-membered azepane ring is another feature of interest in drug design and molecular biology. lifechemicals.com The ability to introduce substituents into the ring can help to bias its conformation, which can be crucial for optimizing interactions with biological targets. lifechemicals.com In this capacity, functionalized azepanes act as tools for probing the structural requirements of receptor binding sites and enzyme active sites.

Future Research Directions and Unexplored Avenues for 1 Azepan 1 Yl 2 Methylpropan 2 Amine

Development of Next-Generation Synthetic Methodologies

The synthesis of N-substituted amines, such as 1-(Azepan-1-yl)-2-methylpropan-2-amine, is fundamental to enabling further research. While classical methods exist, they often face challenges related to selectivity, yield, and environmental impact. acs.org Future research must focus on developing more efficient, selective, and sustainable synthetic strategies.

Key areas for development include:

Enzymatic Synthesis: The use of biocatalysts, such as transaminases, offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing chiral amines. researchgate.net Research into identifying or engineering specific transaminases for the asymmetric synthesis of this compound and its analogs could provide access to enantiomerically pure compounds, which is crucial for pharmacological studies. researchgate.net

Self-Limiting Alkylation: A significant challenge in amine synthesis is overalkylation, where the primary amine product is more nucleophilic than the starting material, leading to mixtures of secondary and tertiary amines. acs.org The development of self-limiting alkylation techniques, potentially using N-aminopyridinium salts as ammonia (B1221849) surrogates, could provide a robust method for the selective synthesis of secondary amines like the target compound. acs.org

Flow Chemistry and Process Optimization: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and a more streamlined process suitable for producing larger quantities required for extensive preclinical and clinical evaluation.

Novel Coupling Strategies: Exploring new catalytic systems and coupling strategies, such as those involving strong base activation of amines for addition to other molecules, could open up new pathways for creating diverse libraries of derivatives. uoregon.edunih.govcore.ac.uk This would facilitate broader structure-activity relationship (SAR) studies.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Biocatalysis, Green Chemistry. researchgate.net |

| Self-Limiting Alkylation | Prevents overalkylation, improves selectivity for secondary amines. | Synthetic Organic Chemistry. acs.org |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Chemical Engineering, Process Chemistry. |

| Novel Coupling Methods | Access to diverse chemical structures, improved efficiency. | Catalysis, Medicinal Chemistry. uoregon.edunih.gov |

Integration of Advanced Computational Modeling for Rational Compound Design

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the drug discovery process by providing insights into ligand-target interactions and predicting the properties of novel compounds. nih.govtandfonline.com For this compound, integrating advanced computational modeling can guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future computational efforts should include:

Pharmacophore Modeling and Virtual Screening: Based on the structure of known active analogs, a pharmacophore model can be developed to define the key chemical features required for biological activity. This model can then be used to virtually screen large compound libraries to identify novel chemotypes that may interact with the same biological target. nih.govmdpi.com

Structure-Based Design and Molecular Docking: If the three-dimensional structure of a biological target (e.g., GlyT1) is known, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives. tandfonline.com This allows for the rational design of modifications to enhance binding interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, helping to understand the stability of binding interactions over time and revealing allosteric sites or conformational changes that may be crucial for the mechanism of action. enamine.net

ADMET Prediction: Computational models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are vital. nih.gov Early-stage in silico prediction can help prioritize compounds with favorable drug-like properties, reducing the likelihood of late-stage failures.

| Computational Method | Application in Compound Design | Key Benefit |

| Pharmacophore Modeling | Identifying novel scaffolds with similar active features. | Expands chemical diversity of potential hits. nih.gov |

| Molecular Docking | Predicting binding poses and affinities of new analogs. | Rational design of more potent compounds. tandfonline.com |

| MD Simulations | Assessing the stability and dynamics of the ligand-target complex. | Deeper understanding of interaction mechanisms. enamine.net |

| ADMET Prediction | In silico filtering of compounds with poor pharmacokinetic or toxicity profiles. | Reduces late-stage attrition and development costs. nih.gov |

Exploration of Novel Biological Targets and Mechanisms of Action

While analogs of this compound are known GlyT1 inhibitors, it is plausible that this compound itself or its derivatives may interact with other biological targets, leading to unique pharmacological effects or potential side effects. researchgate.netnih.gov A critical future direction is the unbiased identification of its molecular targets and the elucidation of its full mechanism of action.

Methodologies for this exploration include:

Affinity-Based Chemical Proteomics: This approach uses a modified version of the compound as a "bait" to pull down its binding partners from cell lysates. rsc.org Subsequent identification of these proteins by mass spectrometry can reveal direct biological targets.

Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of thousands of proteins in response to ligand binding. researchgate.netmdpi.com This label-free method can identify direct and indirect targets of a compound in a cellular context.

Phenotypic Screening and Target Deconvolution: High-content screening of the compound across various cell lines and disease models can uncover unexpected biological activities. Once a phenotype of interest is identified, a combination of genetic and proteomic techniques can be used to deconvolute the responsible target. frontiersin.org

Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive chemical probes to map the functional state of entire enzyme families, providing a powerful tool for identifying enzyme targets and understanding off-target effects. researchgate.net

Interdisciplinary Research Integrating Omics Data with Ligand-Target Identification

A systems-level understanding of a compound's effects requires the integration of multiple layers of biological data. nih.gov Combining 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a comprehensive picture of the cellular response to this compound, helping to validate identified targets and uncover novel pathways. mdpi.com

Future interdisciplinary research should focus on:

Transcriptomic Analysis: Measuring changes in gene expression (mRNA levels) following treatment with the compound can reveal which signaling pathways and cellular processes are affected.

Proteomic and Metabolomic Profiling: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, while metabolomics can detect alterations in cellular metabolite levels. nih.gov Together, these datasets provide a functional readout of the compound's impact. mdpi.com

Network Biology and Pathway Analysis: Integrating multi-omics data allows for the construction of molecular interaction networks. nih.gov Analyzing these networks can help identify key nodes (hub proteins or genes) that are critical to the compound's mechanism of action and can prioritize targets for further validation. nih.govmdpi.com

Single-Cell Multi-Omics: Applying omics technologies at the single-cell level can reveal cell-type-specific responses to the compound, which is particularly important in complex tissues like the central nervous system. semanticscholar.org This approach can help refine our understanding of which cells and circuits are modulated by the compound.

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound, moving from a single compound to a well-understood chemical scaffold with the potential for rational drug design and broad clinical applications.

Q & A

Q. How can contradictory reports on the compound’s metabolic pathways be reconciled?

- Methodological Answer : Cross-validate using isotopic labeling (¹⁴C or ²H) and LC-MS/MS to track metabolites. Comparative studies in multiple model systems (hepatocytes, microsomes) identify species-specific metabolism. Systems biology tools (e.g., MetaCore) map pathway interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.